REACTION_CXSMILES
|
C(O)(C(F)(F)F)=O.[CH3:8][C:9]1[C:14]2[NH:15][C:16](=[O:18])[O:17][C:13]=2[CH:12]=[C:11]([NH:19]C(=O)OC(C)(C)C)[CH:10]=1>C(Cl)Cl>[NH2:19][C:11]1[CH:10]=[C:9]([CH3:8])[C:14]2[NH:15][C:16](=[O:18])[O:17][C:13]=2[CH:12]=1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1.5 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated down
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried on sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
NC1=CC2=C(NC(O2)=O)C(=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |